molecular formula C20H17N3O2S B2973346 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 922480-60-2

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2973346
CAS No.: 922480-60-2
M. Wt: 363.44
InChI Key: RTHPWQPWEAPVEH-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 922480-60-2) is an organic compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol. This complex molecule features a thiazole core substituted with a 4-cyanophenyl group and an acetamide chain linked to a 4-ethoxyphenyl ring. Its multifunctional structure, which includes electronically active cyano and ethoxy groups, is designed to modulate reactivity and interaction with biological targets, suggesting strong potential applicability in medicinal chemistry research and the development of pharmaceutical candidates. The presence of these functional groups may confer improved pharmacodynamic properties, making this compound a valuable scaffold for researchers investigating the structure-activity relationships of heterocyclic compounds. Suppliers offer this product with purities of 95% and 98%, available in quantities such as 50mg and 100mg. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use. The structural motifs present in this compound, particularly the 4-cyanophenyl-thiazole core, have been identified in scientific literature as a privileged structure in anticancer agent development. Studies on analogous 4-cyanophenyl substituted thiazoles have demonstrated significant anticancer efficacy against various carcinoma cell lines, with some derivatives exhibiting optimal GI50 values and inducing cancer cell death via caspase-dependent apoptosis. The combination of straightforward synthesis and high biological activity makes this chemotype an interesting lead for further development in oncology research. The compound's structure aligns with modern drug discovery principles, where molecular complexity and the presence of specific substituents are leveraged to enhance selectivity and metabolic stability.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHPWQPWEAPVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-cyanophenyl isothiocyanate with 2-(4-ethoxyphenyl)acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.

    Industry: Potential use in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, the compound may interfere with cellular signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazol-2-yl Acetamides

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Thiazole (Position 4) Acetamide Substituent Key Properties/Biological Activity Reference
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 4-Cyanophenyl 4-Ethoxyphenyl Balanced electronic profile; potential kinase/receptor modulation Target
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Chloro-4-fluorophenyl Acetyl (unmodified) Halogenated substituents enhance electrophilicity; possible cytotoxic activity
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Chloro-3-methylphenyl Acetyl (unmodified) Methyl and chloro groups increase lipophilicity; may improve membrane permeability
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Acetyl (unmodified) Polar hydroxyl/methoxy groups enhance solubility; COX/LOX inhibition potential
N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-4-nitrophenoxy)acetamide 4-Ethoxyphenyl 2-Methyl-4-nitrophenoxy Nitro group (strong electron-withdrawing) increases reactivity; possible nitroreductase targeting
2-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide Thiophen-2-yl Pyrrolidinyl-sulfanylethyl Sulfur-containing groups may modulate redox activity or metal binding

Key Observations :

  • Electronic Effects: The target compound’s 4-cyanophenyl group provides moderate electron withdrawal, contrasting with halogenated analogs (e.g., 14, 15) that exhibit stronger electrophilicity. This difference may influence interactions with electron-rich biological targets, such as ATP-binding pockets in kinases .
  • Functional Group Diversity : Analogs with nitro () or sulfur-containing groups () highlight the role of substituents in tuning reactivity or metabolic stability.
Physicochemical Properties
Property Target Compound N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)
Molecular Weight ~353.4 g/mol ~310.7 g/mol ~292.3 g/mol
logP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.1 (lower lipophilicity)
Hydrogen Bond Acceptors/Donors 5/1 3/1 5/2 (hydroxyl increases H-bond donors)

Implications :

  • The target compound’s moderate logP balances membrane permeability and solubility, whereas 6a’s polar groups may limit absorption .
  • Halogenated analogs (e.g., 14) exhibit higher logP, favoring tissue distribution but risking metabolic instability .

Structural Validation :

  • 1H NMR: Expected signals include aromatic protons from cyanophenyl (δ 7.6–8.0 ppm) and ethoxyphenyl (δ 6.8–7.2 ppm), with a singlet for the thiazole proton.
  • LCMS : Molecular ion peak at m/z 354.1 [M+H]+.

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, along with relevant synthetic pathways and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the thiazole ring and cyanophenyl group. Its IUPAC name is this compound, and it has a molecular formula of C19H18N2O2S. The molecular weight is approximately 342.42 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H18N2O2S
Molecular Weight342.42 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds with thiazole moieties showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole ring plays a crucial role in enhancing antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies have reported that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against several cancer cell lines, indicating substantial cytotoxic effects . The presence of electron-withdrawing groups like cyanophenyl enhances the compound's ability to disrupt cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl and thiazole rings significantly influence biological activity. For example, the introduction of electron-donating or withdrawing groups can enhance or reduce potency against specific targets. The presence of the ethoxy group has been associated with improved solubility and bioavailability, which are critical for therapeutic efficacy .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects with IC50 values in micromolar range
SAR InsightsModifications on phenyl/thiazole rings affect potency

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized various thiazole derivatives, including this compound. The compound was tested against A431 and Jurkat cell lines, showing significant growth inhibition compared to standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that this compound interacts primarily through hydrophobic contacts with target proteins involved in cancer cell survival .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives against Leishmania species. The study found that compounds featuring the thiazole moiety exhibited leishmanicidal activity by inducing apoptosis in Leishmania promastigotes. This highlights the potential application of thiazole-based compounds in treating parasitic infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide?

Answer:
The synthesis of thiazole-containing acetamides typically involves cyclization of thiourea derivatives with α-haloketones or coupling of pre-formed thiazole intermediates with activated acetamide moieties. For example:

  • Thiazole ring formation : React 2-amino-4-(4-cyanophenyl)thiazole with chloroacetyl chloride in anhydrous conditions to generate the thiazole-acetamide backbone.
  • Substituent coupling : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol for high-purity yields (>95%) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Employ a multi-technique approach:

  • X-ray crystallography : Resolve crystal structure to confirm bond lengths (e.g., C–S in thiazole: ~1.74 Å) and dihedral angles between aromatic rings .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxy group protons at δ ~1.3–1.4 ppm; thiazole C=N at ~165 ppm) .
    • HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error .
  • Thermal analysis : DSC to assess melting point consistency (±2°C deviation indicates impurities) .

Advanced: What in vitro assays are suitable for evaluating its biological activity, given structural analogs?

Answer:
Prioritize assays based on thiazole derivatives’ known activities:

  • Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to ciprofloxacin .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Optimize assay pH (7.4) and temperature (37°C) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize efficacy?

Answer:
Modify key substituents systematically:

  • Thiazole ring : Replace cyanophenyl with fluorophenyl to assess electronic effects on binding .
  • Acetamide linker : Substitute ethoxy with methoxy or propoxy to study steric/kinetic impacts .
  • Bioisosteric replacement : Swap thiazole with oxadiazole and compare activity .
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) and prioritize synthetic targets .

Advanced: What in vivo models are appropriate for preclinical testing?

Answer:

  • Xenograft models : Implant human tumor cells (e.g., HCT-116 colorectal) in nude mice. Administer compound intraperitoneally (10–50 mg/kg) for 21 days; monitor tumor volume and body weight .
  • PK/PD studies : Measure plasma half-life (LC-MS/MS) and tissue distribution. Optimize formulation (e.g., PEGylation) to enhance bioavailability .
  • Toxicity : Conduct acute toxicity in rodents (OECD 423) with histopathological analysis of liver/kidney .

Advanced: How can analytical methods resolve discrepancies in reported biological data?

Answer:

  • Assay standardization : Validate cell line authenticity (STR profiling) and use uniform culture conditions (e.g., RPMI-1640 + 10% FBS) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀ normalized to molarity) and apply statistical tests (e.g., ANOVA with Tukey post-hoc) .

Advanced: What computational tools predict metabolic stability and degradation pathways?

Answer:

  • Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP) oxidation sites (e.g., ethoxy demethylation) .
  • Degradation products : Simulate hydrolytic/oxidative stress via HPLC-MS under accelerated conditions (40°C, 75% RH for 4 weeks) .
  • QSAR modeling : Train models on PubChem datasets to correlate substituents with metabolic half-life (t₁/₂) .

Advanced: How should conflicting crystallographic data on similar compounds be interpreted?

Answer:

  • Data validation : Check R-factor (<0.05) and resolution (<1.0 Å) of X-ray structures. Compare thermal displacement parameters (B-factors) for atomic stability .
  • Polymorphism screening : Perform PXRD on batches to detect crystal form variations (e.g., anhydrous vs. solvates) .
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and overlay with experimental structures to assess conformational flexibility .

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